MFCD04064561
Description
MFCD04064561 is a chemical compound distinguished by its unique structural and physicochemical properties. Based on comparative analyses, this compound likely belongs to the class of aromatic boronic acids or heterocyclic derivatives, given its MDL identifier alignment with compounds such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646) and related substances . These compounds typically exhibit moderate solubility in polar solvents and are utilized in cross-coupling reactions, pharmaceutical intermediates, and materials science applications.
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-6-8-21(9-7-12)17-15(10-19)20-16(23-17)11-22-14-4-2-13(18)3-5-14/h2-5,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKPHIUEYJURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD04064561 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired compound. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
MFCD04064561 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD04064561 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its use in drug development. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD04064561 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Boronic acid derivatives (e.g., 1046861-20-4) share high similarity due to their reactive boron centers, enabling Suzuki-Miyaura coupling .
- Halogenated analogs (e.g., 1761-61-1) exhibit enhanced electrophilicity, impacting solubility and reactivity .
Physicochemical Properties
Critical properties of this compound and analogs are compared below:
Insights :
Trends :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
